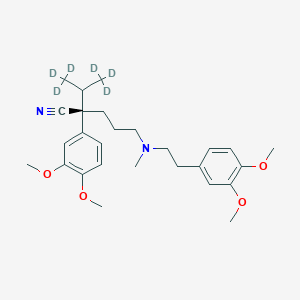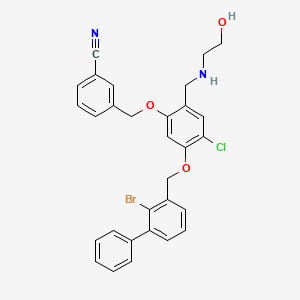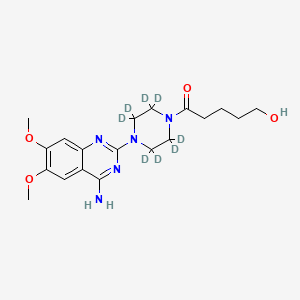
Terazosin impurity F-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terazosin impurity F-d8 is a deuterated form of an impurity found in terazosin, a quinazoline derivative and alpha-1-selective adrenoceptor blocking agent. Terazosin is commonly used for the treatment of symptomatic benign prostatic hyperplasia and hypertension. The presence of impurities in pharmaceutical compounds is a critical aspect of drug quality control, and the identification and characterization of these impurities are essential for ensuring the safety and efficacy of the drug.
Méthodes De Préparation
The synthesis of terazosin impurity F-d8 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor 2-chloro-6,7-dimethoxyquinazoline-4-amino, which undergoes a series of reactions to incorporate the deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity of the impurity.
Analyse Des Réactions Chimiques
Terazosin impurity F-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of quinazoline derivatives with different functional groups, while reduction reactions may result in the formation of reduced quinazoline compounds.
Applications De Recherche Scientifique
Terazosin impurity F-d8 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in terazosin formulations. In biology and medicine, it is used in studies to understand the pharmacokinetics and pharmacodynamics of terazosin and its impurities. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations. In the industry, it is used in quality control processes to ensure the purity and safety of terazosin products.
Mécanisme D'action
The mechanism of action of terazosin impurity F-d8 is related to its structural similarity to terazosin. Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow. The molecular targets and pathways involved in the action of this compound are likely similar to those of terazosin, involving the inhibition of alpha-1 adrenoceptors and subsequent relaxation of smooth muscle.
Comparaison Avec Des Composés Similaires
Terazosin impurity F-d8 can be compared with other similar compounds, such as terazosin impurity A, terazosin impurity B, and terazosin impurity N. These impurities share structural similarities with terazosin but differ in their specific molecular modifications. For example, terazosin impurity A is synthesized from 2-chloro-6,7-dimethoxyquinazoline-4-amino and piperazine, while terazosin impurity B and N have different functional groups and molecular structures. The uniqueness of this compound lies in the incorporation of deuterium atoms, which can affect its chemical and physical properties, making it a valuable reference standard for analytical and quality control purposes.
Propriétés
Formule moléculaire |
C19H27N5O4 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-5-hydroxypentan-1-one |
InChI |
InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2 |
Clé InChI |
KCUCXOWQJCTZNA-COMRDEPKSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)CCCCO)([2H])[2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


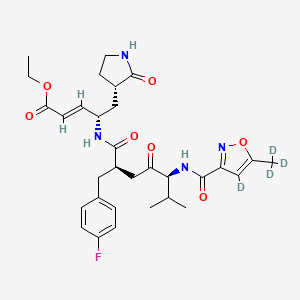
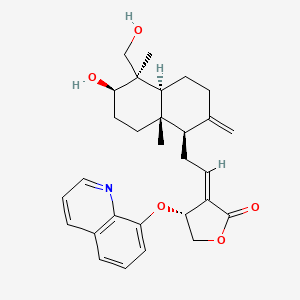
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)

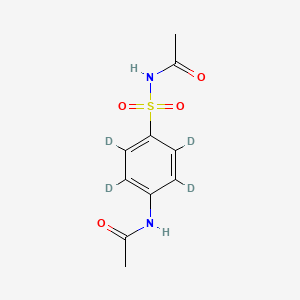
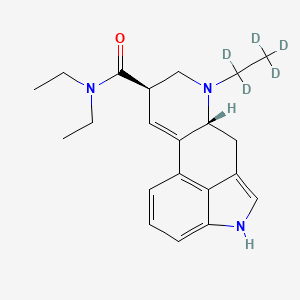

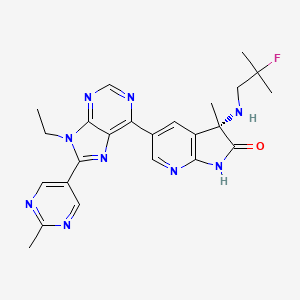
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

